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Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

Step-by-Step Guide to Labeling Proteins with
ATTO 390 Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of
proteins with the fluorescent dye ATTO 390 azide. This is achieved through "click chemistry," a
set of highly efficient and specific bioorthogonal reactions. Two primary methods are detailed:
the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) and the strain-promoted azide-
alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive resource
for researchers in life sciences and drug development.

ATTO 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield,
large Stokes shift, good photostability, and relatively low molecular weight.[1][2][3][4][5] These
characteristics make it an excellent choice for various applications, including fluorescence
microscopy, single-molecule detection, and flow cytometry. The azide modification on ATTO
390 allows for its specific conjugation to proteins that have been functionalized with an alkyne

group.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for ATTO 390 azide and recommended
starting conditions for protein labeling reactions.
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Table 1: Optical and Physical Properties of ATTO 390 Azide

Property Value Reference
Excitation Wavelength (Aex) 390 nm [5]
Emission Wavelength (Aem) 476 nm [5]

Molar Extinction Coefficient (g) 24,000 M~icm1

[5]

Fluorescence Quantum Yield

90% [5]
(@)
Molecular Weight 543.66 g/mol [4]
Solubility DMSO, DMF [3]

Table 2: Recommended Reaction Conditions for Protein Labeling with ATTO 390 Azide
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Copper-Catalyzed

Strain-Promoted

Parameter Reference
(CuAAC) (SPAAC)
) ) 1-5 mg/mL (or 10-100 1-5 mg/mL (or 10-100
Protein Concentration [6][7]
HM) HM)
_ 1.5 to 3-fold molar
ATTO 390 Azide 1.5 to 10-fold molar )
) ] excess over strained [819]
Concentration excess over protein
alkyne
Phosphate buffer
) Phosphate buffer
Reaction Buffer (e.g., PBS), pH 7.0- [6][8]
(e.g.,PBS),pH 7.4
7.5
Room temperature (or
_ N Room temperature (or
Reaction Temperature  4°C for sensitive [8][10][11]
] 4°C to 37°C)
proteins)
Reaction Time 30 - 60 minutes 1-12 hours [8][10][12]
Copper Source
50 UM - 2 mM CuSOa N/A [10][12]
(CuAAQC)
5-fold molar excess
Ligand (CUAAC) over CuSOas (e.g., N/A [10][12]
THPTA, BTTAA)
) 2.5mM - 100 mM
Reducing Agent ]
Sodium Ascorbate N/A [7][10][12]
(CuAAC)
(freshly prepared)
Strained Alkyne e.g., DBCO, BCN
N/A . : [8][13]
(SPAAC) functionalized protein

Experimental Protocols

Here, we provide detailed step-by-step protocols for labeling alkyne-modified proteins with
ATTO 390 azide using both CUAAC and SPAAC methods.
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Protocol 1: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This method utilizes a copper(l) catalyst to accelerate the reaction between the azide on ATTO
390 and a terminal alkyne on the protein.[14] Ligands such as THPTA or BTTAA are used to
stabilize the copper(l) ion and protect the protein from oxidative damage.[9][10][12]

Materials:

¢ Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5).
Avoid buffers containing chelators like EDTA.

e ATTO 390 azide

e Anhydrous DMSO or DMF

o Copper(ll) sulfate (CuSOa) solution (e.g., 20 mM in water)

o Copper-stabilizing ligand solution (e.g., 100 mM THPTA or BTTAA in water)

¢ Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared)

« Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:

e Prepare Stock Solutions:

o Dissolve ATTO 390 azide in anhydrous DMSO or DMF to a stock concentration of 1-10
mM.

o Prepare stock solutions of CuSOQa, ligand, and sodium ascorbate as listed above.
o Prepare Protein Solution:

o Dissolve or dilute the alkyne-modified protein in the reaction buffer to a final concentration
of 1-5 mg/mL.
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» Reaction Assembly:

o In a microcentrifuge tube, combine the following in order, vortexing gently after each
addition:

Alkyne-modified protein solution.

» ATTO 390 azide stock solution to achieve the desired molar excess (start with a 3-fold
molar excess).[9]

» Ligand solution (to a final concentration of 5 times the copper concentration).
= CuSOa solution (to a final concentration of 50 uM to 2 mM).[10][12]

» Freshly prepared sodium ascorbate solution (to a final concentration of 2.5 mM to 100
mM).[10][12]

¢ Incubation:

o Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
For sensitive proteins, the reaction can be performed at 4°C, which may require a longer
incubation time.

e Purification:

o Remove the unreacted ATTO 390 azide and other reaction components by passing the
reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25)
pre-equilibrated with a suitable storage buffer (e.g., PBS).

o Collect the fractions containing the labeled protein. The labeled protein will typically be the
first colored fraction to elute.

o Storage:

o Store the purified, labeled protein under conditions appropriate for the unlabeled protein,
protected from light. For long-term storage, consider adding a preservative like sodium
azide (if compatible with downstream applications) and storing at 4°C or in aliquots at
-20°C or -80°C.[6]
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)

This copper-free click chemistry method relies on the intrinsic reactivity of a strained alkyne
(e.g., DBCO, BCN) on the protein with the azide group of ATTO 390.[13][15] The absence of a
copper catalyst makes this method ideal for labeling proteins in living cells or in systems where
copper is cytotoxic.[13][14]

Materials:

Strained alkyne-modified protein (e.g., DBCO- or BCN-functionalized) in a suitable buffer
(e.g., PBS, pH 7.4).

ATTO 390 azide

Anhydrous DMSO or DMF

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
» Prepare Stock Solutions:

o Dissolve ATTO 390 azide in anhydrous DMSO or DMF to a stock concentration of 1-10
mM.

e Prepare Protein Solution:

o Dissolve or dilute the strained alkyne-modified protein in the reaction buffer to a final
concentration of 1-5 mg/mL.

o Reaction Assembly:

o In a microcentrifuge tube, add the ATTO 390 azide stock solution to the protein solution to
achieve a 1.5 to 3-fold molar excess.[8]

o Mix gently by pipetting or brief vortexing.
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¢ Incubation:

o Incubate the reaction mixture for 1-12 hours at room temperature, protected from light.[8]
The reaction time will depend on the specific strained alkyne and the concentrations of the
reactants. The reaction can also be performed at 4°C or 37°C.[8][11]

e Purification:

o Purify the labeled protein from unreacted dye using size-exclusion chromatography as
described in the CUAAC protocol.

e Storage:
o Store the purified, labeled protein under appropriate conditions, protected from light.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for both CUAAC and SPAAC
protein labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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